3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

P2X7 receptor CNS drug discovery Neuroinflammation

Medicinal chemistry teams developing CNS-penetrant P2X7 antagonists for neuroinflammation face a scarcity of scaffolds with balanced blood-brain barrier permeability and target affinity. This 3-phenyl-tetrahydro-triazolopyrazine building block provides a validated solution. • huP2X7 IC50 = 9 nM with 80% brain receptor occupancy at 10 mg/kg oral dose. • Optimal CNS physicochemical profile: logP ~2.5, polar surface area <70 Ų. • Key intermediate for PARP inhibitor synthesis with distinct hydrogen-bonding geometry vs. phthalazinones. • Enables rapid SAR exploration at phenyl and tetrahydro positions.

Molecular Formula C11H12N4
Molecular Weight 200.245
CAS No. 944906-91-6
Cat. No. B590575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
CAS944906-91-6
Molecular FormulaC11H12N4
Molecular Weight200.245
Structural Identifiers
SMILESC1CN2C(=NN=C2C3=CC=CC=C3)CN1
InChIInChI=1S/C11H12N4/c1-2-4-9(5-3-1)11-14-13-10-8-12-6-7-15(10)11/h1-5,12H,6-8H2
InChIKeyLQGPOIKERKOIAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Core PARP and P2X7 Scaffold


3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 944906-91-6) is a phenyl-substituted tetrahydrotriazolopyrazine that serves as a critical scaffold in medicinal chemistry . The compound features a saturated 5,6,7,8-tetrahydro ring fused to a 1,2,4-triazolo[4,3-a]pyrazine core, with a phenyl group at the 3-position. This structural motif is central to two distinct therapeutic programs: as a key intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and as a foundational scaffold for P2X7 receptor antagonists [1]. The compound is commercially available from multiple vendors as a research-grade building block with typical purity of 95% [2].

Reported logP and PSA profile support CNS target engagement studies
Key intermediate in PARP-1 inhibitor synthetic routes
Phenyl-substituted core enables P2X7 antagonist lead optimization research

Generic Substitution Failure for This Triazolopyrazine Scaffold


The 3-phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine scaffold is not interchangeable with other heterocyclic cores due to its unique combination of physicochemical properties that drive target engagement. In the P2X7 antagonist program, the phenyl substitution at the 3-position is critical for achieving both high receptor affinity (huP2X7 IC50 = 9 nM) and blood-brain barrier permeability (logP ~2.5, polar surface area <70 Ų) [1]. Substituting this scaffold with alternative cores such as phthalazinones (common in PARP inhibitors) or imidazopyridines would fundamentally alter the hydrogen-bonding network and lipophilic profile, compromising either potency or CNS penetration. The saturated tetrahydro ring distinguishes this compound from fully aromatic triazolopyrazines, providing conformational flexibility that is essential for optimal target engagement [2]. Generic replacement with an unsubstituted or differently substituted triazolopyrazine would likely result in loss of activity or altered pharmacokinetic properties, as demonstrated by structure-activity relationship (SAR) studies within this chemical series [1].

Phenyl group at 3-position is critical for target affinity; removal or substitution may reduce P2X7 binding and CNS exposure.
Unsubstituted triazolopyrazines exhibit higher polar surface area and lower logP, likely limiting blood-brain barrier penetration.
Alternative scaffolds (phthalazinone, indazole) present different hydrogen-bonding geometry, altering PARP-1 interaction profile.

Differentiation Evidence for 3-Phenyl-tetrahydrotriazolopyrazine


P2X7 Antagonism and Brain Target Engagement

The 3-phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine scaffold forms the basis of a series of potent P2X7 antagonists. Compound 25, a close analog with the same core scaffold, demonstrates huP2X7 IC50 = 9 nM and rat P2X7 IC50 = 42 nM, with 80% receptor occupancy achieved for 6 hours following oral administration of 10 mg/kg in rats [1]. This level of target engagement in the brain is superior to many earlier P2X7 antagonists that lacked adequate CNS penetration due to high polar surface area or poor metabolic stability [2].

P2X7 Antagonism & Brain Engagement
Class-level
huP2X7 IC50 9 nM · rat 42 nM · 80% occ. (6h, 10 mg/kg po)
Reported brain receptor occupancy model
Close analog data; class-level inference
P2X7 receptor CNS drug discovery Neuroinflammation

PARP Inhibitor Intermediate vs. Alternative Scaffolds

3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is explicitly used as a key intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors . This contrasts with alternative PARP inhibitor scaffolds such as phthalazinones (e.g., olaparib) or indazoles (e.g., niraparib), which require different synthetic routes and starting materials. The tetrahydrotriazolopyrazine core provides a distinct hydrogen-bonding motif that interacts with the PARP-1 catalytic domain differently than the classical phthalazinone amide [1].

PARP-1 Intermediate Scaffold
Class-level
Novel triazolopyrazine core distinct from phthalazinone/indazole
Supports PARP inhibitor scaffold diversification
Patent literature; no direct synthetic yield comparison
PARP inhibitors Oncology Synthetic intermediate

BBB Permeability Profile for CNS Drug Discovery

The 3-phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine scaffold possesses a calculated logP of approximately 2.5 and a polar surface area below 70 Ų [1]. These values fall within the optimal range for CNS drug candidates (logP 1-4, PSA <90 Ų) and are superior to many alternative heterocyclic scaffolds such as unsubstituted triazolopyrazines (PSA >80 Ų) or pyrazolopyrimidines (logP <1.5) that are commonly used in kinase inhibitor programs [2].

BBB Permeability Profile
Class-level
3-Ph scaffold logP ~2.5 · PSA
Unsubstituted logP ~0.5 · PSA ~85 Ų
Supports CNS permeability prediction for scaffold selection
Calculated values; confirmed by in vivo occupancy
Blood-brain barrier CNS drug discovery Physicochemical properties

Research and Procurement Applications


CNS-Penetrant P2X7 Antagonist Lead Optimization

This scaffold is ideally suited for medicinal chemistry teams developing P2X7 antagonists for neuroinflammatory conditions such as mood disorders, neuropathic pain, or neurodegenerative diseases. The demonstrated brain target engagement (80% receptor occupancy at 10 mg/kg oral dose) [1] and favorable CNS physicochemical profile (logP ~2.5, PSA <70 Ų) [1] make it a preferred starting point over alternative heterocyclic cores that lack sufficient brain penetration. Procurement of this building block enables rapid SAR exploration around the phenyl and tetrahydro ring positions [2].

Novel PARP Inhibitor Scaffold for Oncology

As a documented key intermediate for PARP inhibitor synthesis [1], this compound provides a chemically distinct entry point for developing next-generation PARP inhibitors with potentially improved resistance profiles or differentiated patent space. Unlike the widely used phthalazinone scaffold of olaparib, the triazolopyrazine core offers a different hydrogen-bonding geometry with the PARP-1 catalytic domain [2], which may translate to altered selectivity or pharmacokinetic properties.

Chemical Probes for CNS Kinase and GPCR Targets

The balanced lipophilicity and moderate polar surface area of this scaffold make it suitable for designing chemical probes against CNS targets such as kinases, GPCRs, or ion channels where blood-brain barrier penetration is required. The phenyl substitution provides a convenient vector for introducing additional functional groups or for tuning lipophilicity without compromising the core's CNS-friendly physicochemical profile [1].

Application
Selection Property
Validation Focus
P2X7 receptor occupancy studies (CNS)
CNS permeability profile of phenyl-triazolopyrazine
In vivo brain receptor occupancy and target engagement
PARP-1 inhibitor scaffold diversification
Distinct triazolopyrazine hydrogen-bonding motif
PARP-1 catalytic domain interaction and selectivity profiling
CNS kinase/GPCR chemical probe design
Balanced logP and PSA for BBB penetration
CNS permeability and metabolic stability screening

Technical Documentation Hub

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